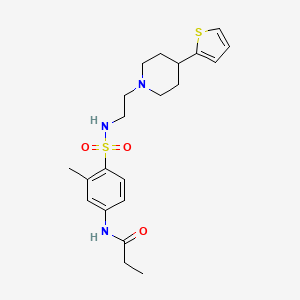

N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound featuring a thiophene ring, a piperidine ring, and a sulfonamide group

Mechanism of Action

Target of Action

The primary target of this compound is the norepinephrine-dopamine reuptake system . It functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission, which can result in various physiological effects.

Biochemical Pathways

The compound affects the norepinephrine and dopamine pathways. By inhibiting the reuptake of these neurotransmitters, it can influence various downstream effects related to mood, attention, and reward systems .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are somewhat similar to methamphetamine . It is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one . Thiophene-2-carboxylic acid is the final major metabolic product, which is very hydrophilic and is excreted in urine .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on norepinephrine and dopamine neurotransmission. By increasing the levels of these neurotransmitters in the synaptic cleft, it can enhance neuronal signaling and lead to changes in mood, attention, and reward-related behaviors .

Biochemical Analysis

Biochemical Properties

It is known that thiophene derivatives, a key component of this compound, play a vital role in biochemical reactions .

Cellular Effects

Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-2-carboxylic acid with piperidine under acidic conditions to form the thiophen-2-ylpiperidine derivative.

-

Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This is done by reacting the piperidine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

-

Coupling with Propionamide: : Finally, the sulfonamide intermediate is coupled with 3-methyl-4-aminophenylpropionamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

-

Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Catalysts: Lewis acids like aluminum chloride for electrophilic substitution.

Major Products

Sulfoxides and Sulfones: From oxidation of the thiophene ring.

Amines: From reduction of nitro groups.

Halogenated Derivatives: From electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide has shown potential as an inhibitor of certain enzymes and receptors. This makes it a candidate for drug development, particularly in the treatment of diseases where these enzymes and receptors play a crucial role.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be useful in treating conditions such as inflammation, cancer, and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like tioconazole and dorzolamide, which also contain a thiophene ring, share some structural similarities.

Piperidine Derivatives: Compounds such as haloperidol and risperidone, which contain a piperidine ring, are used in various therapeutic applications.

Uniqueness

What sets N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide apart is its combination of functional groups, which provides a unique profile of biological activity and chemical reactivity. This makes it a versatile compound for research and development in multiple fields.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that incorporates a thiophene ring, a piperidine moiety, and a sulfamoyl group. Its molecular formula can be represented as C22H30N4O2S, with a molecular weight of approximately 430.66 g/mol.

Structural Components

- Thiophene Ring : Contributes to the compound's lipophilicity and potential interactions with biological membranes.

- Piperidine Moiety : Known for its role in various pharmacological activities, particularly in neuropharmacology.

- Sulfamoyl Group : Enhances solubility and may influence the compound's interaction with target proteins.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : Many piperidine derivatives act as agonists or antagonists at GPCRs, influencing signaling pathways related to pain, inflammation, and mood regulation .

- Enzyme Inhibition : The sulfamoyl group may confer inhibitory properties against specific enzymes involved in metabolic pathways or signaling cascades.

Pharmacological Effects

- Analgesic Properties : Compounds structurally related to N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide have been shown to exhibit analgesic effects in animal models, suggesting potential applications in pain management.

- Anti-inflammatory Activity : Preliminary studies indicate that such compounds may modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines .

- Anticancer Potential : There is emerging evidence that similar compounds may influence cancer cell proliferation and apoptosis, particularly through interactions with specific signaling pathways related to tumor growth .

Case Studies

-

In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit cancer cell lines such as breast and prostate cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism Compound A MCF-7 (Breast) 15 Apoptosis Compound B PC3 (Prostate) 20 Cell Cycle Arrest - In Vivo Studies : Animal models treated with similar piperidine derivatives showed reduced inflammatory markers and improved pain scores compared to controls. These studies support the hypothesis that these compounds may serve as effective analgesics or anti-inflammatory agents.

Comparative Analysis

A comparative analysis of related compounds reveals varying degrees of potency and selectivity for biological targets:

Properties

IUPAC Name |

N-[3-methyl-4-[2-(4-thiophen-2-ylpiperidin-1-yl)ethylsulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S2/c1-3-21(25)23-18-6-7-20(16(2)15-18)29(26,27)22-10-13-24-11-8-17(9-12-24)19-5-4-14-28-19/h4-7,14-15,17,22H,3,8-13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYGLNHMNOLBAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.